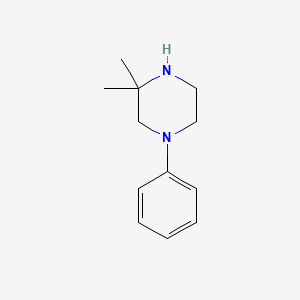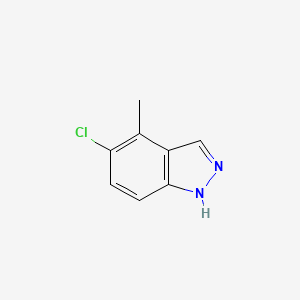![molecular formula C7H11NO2 B12273376 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptane-1-carboxylic acid is an organic compound that belongs to the class of bicyclic compounds containing nitrogen It is a derivative of azabicycloheptane, which is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to give addition products, and with m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, MCPBA, and various electrophilic reagents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound include epoxides, addition products, and various functionalized bicyclic structures .
Scientific Research Applications
2-Azabicyclo[221]heptane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex bicyclic structuresThe compound can also be used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid include 2-Azabicyclo[3.2.1]octane, 2-Oxa-5-azabicyclo[2.2.1]heptane, and 1-Azabicyclo[2.2.1]heptane .
Uniqueness: What sets this compound apart from similar compounds is its specific bicyclic structure with a nitrogen atom incorporated into the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
HKUIKOCWQUWKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273314.png)

![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273326.png)
![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)
![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)

![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12273378.png)
